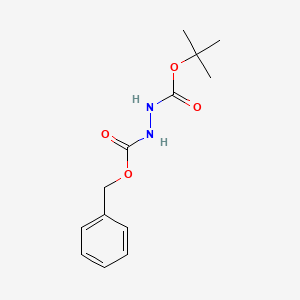
1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was achieved by refluxing t-butyl carbazate with an aldehyde in ethanol . Similarly, N-tert-butyl-N-substituted benzoylhydrazines were prepared using benzyl chloroformate, which was synthesized from benzyl alcohol and triphosgene, followed by a reaction with substituted phenyl amines . These methods demonstrate the versatility of hydrazine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical calculations. For example, single crystal analysis showed that the synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate crystallizes in a monoclinic crystal system with a P 21/c space group and trans-geometry at the C=N bond . Density Functional Theory (DFT) calculations were used to predict the structural and electronic properties, which were in excellent agreement with experimental data .
Chemical Reactions Analysis
The reactivity of hydrazine derivatives is influenced by their molecular structure. The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives is promoted by potassium tert-butoxide, demonstrating the potential for these compounds to undergo cyclization reactions . The presence of tert-butoxide and the absence of significant electron-withdrawing groups are crucial for the success of this transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are closely related to their molecular structure. The HOMO-LUMO energy gap, calculated for t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, provides insight into the chemical reactivity and stability of the compound . Additionally, the hydrophobicity and bulkiness of substituents on the hydrazine framework can significantly affect the biological activity, as seen in the larvicidal activity against Chilo suppressalis .
Biological Activity and Potential Applications
The biological activity of these compounds is a key area of interest. The synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate showed potential activity against the Mcl-1 enzyme, which is relevant for drug development . Moreover, novel N'-tert-butyl-N'-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines exhibited larvicidal activities and potential anticancer properties . The quantitative structure-activity relationship (QSAR) studies of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against Chilo suppressalis further highlight the importance of substituent effects on biological activity .
Wissenschaftliche Forschungsanwendungen
-
Crystallography and Structural Chemistry
- Application: The compound (2S, 4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate, which is structurally similar to the one you mentioned, has been studied for its crystal structure .
- Method: The study involved X-ray diffraction analysis to determine the crystal structure .
- Results: The crystal structure was found to be triclinic, with specific dimensions and angles .
-
Medicinal Chemistry
- Application: Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and studied for their biological activity .
- Method: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
- Results: The compounds were found to be moderately active against several microorganisms .
-
Pharmaceutical Research
Safety And Hazards
The safety information for 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXLAJWMWLOZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461342 | |
| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate | |
CAS RN |
57699-88-4 | |
| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



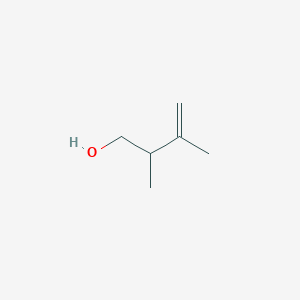


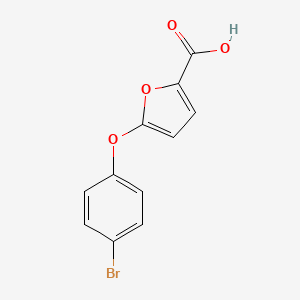

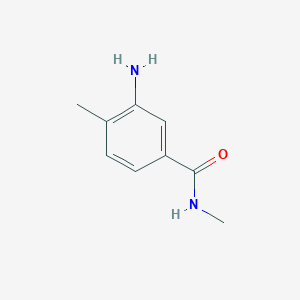
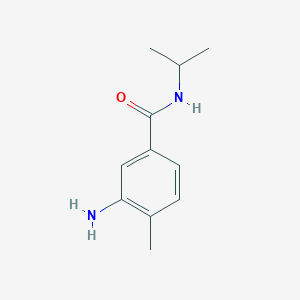
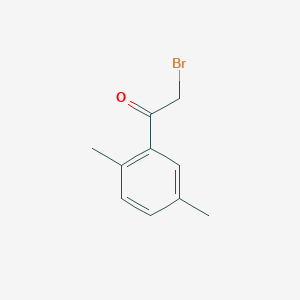

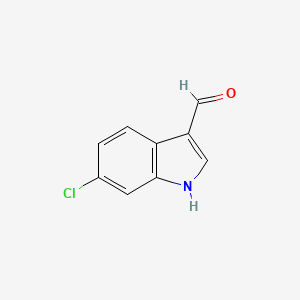
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
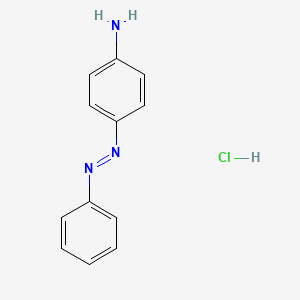
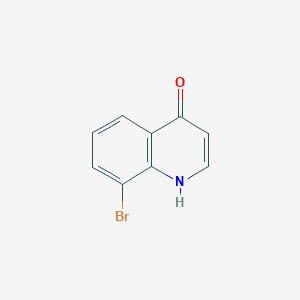
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)